3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
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Overview
Description
3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring linked to an azetidine ring through an ether linkage The azetidine ring is further substituted with a 2,5-dimethylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2,5-Dimethylphenylsulfonyl Group: This step involves sulfonylation reactions where the azetidine ring is treated with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Ether Linkage Formation: The final step involves the reaction of the sulfonylated azetidine with a pyridine derivative under suitable conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
- 3-((1-((2,6-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
- 3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)quinoline
Uniqueness
The uniqueness of 3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine lies in its specific substitution pattern and the presence of both the azetidine and pyridine rings. This structural arrangement can confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-5-6-13(2)16(8-12)22(19,20)18-10-15(11-18)21-14-4-3-7-17-9-14/h3-9,15H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKCZLCTQXFFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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